molecular formula C9H11Cl2NO2S B272546 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide

Cat. No. B272546
M. Wt: 268.16 g/mol
InChI Key: MQFHHOLPHDXPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide (DTBS) is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative, which means it contains a sulfur atom and an amide group. DTBS has been found to have significant applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide is not fully understood. However, it is believed that 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide reacts with primary amines by forming a sulfonamide linkage. This reaction is believed to be reversible, and the stability of the resulting product depends on the nature of the amine and the reaction conditions. 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion. This inhibition is believed to be due to the sulfonamide group of 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide, which binds to the active site of the enzyme.
Biochemical and Physiological Effects:
2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has been found to have antitumor activity, which may make it useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used for the determination of primary amines in various biological samples. However, 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has some limitations. It is not suitable for the determination of secondary or tertiary amines. In addition, the reaction between 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide and primary amines is not always quantitative, and the stability of the resulting product depends on the nature of the amine and the reaction conditions.

Future Directions

There are several future directions for the study of 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide. One direction is the development of new metal complexes using 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide as a ligand. These complexes may have potential applications in catalysis, electrochemistry, and medicinal chemistry. Another direction is the investigation of the mechanism of action of 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide. Understanding the mechanism of action may lead to the development of new antimicrobial, anti-inflammatory, and antitumor agents. Finally, the development of new analytical techniques for the determination of primary amines using 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide may lead to the discovery of new biomarkers for various diseases.
Conclusion:
In conclusion, 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide is a versatile compound that has significant applications in the field of biochemistry and physiology. It can be easily synthesized and purified and has been used as a reagent for the determination of primary amines in various biological samples. 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has also been found to have antimicrobial, anti-inflammatory, and antitumor properties. However, its limitations should also be considered. Future research directions include the development of new metal complexes, investigation of its mechanism of action, and the development of new analytical techniques for the determination of primary amines.

Synthesis Methods

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorotoluene with trimethylamine and sulfuryl chloride. The reaction is carried out in a solvent such as chloroform or dichloromethane. The resulting product is then purified using a column chromatography technique. The yield of 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.

Scientific Research Applications

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has been used in various scientific research applications. It is commonly used as a reagent for the determination of primary amines in biological samples. 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide reacts with primary amines to form a stable product that can be detected using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). 2,4-dichloro-N,N,5-trimethylbenzenesulfonamide has also been used as a ligand for the synthesis of metal complexes. These complexes have been studied for their potential applications in catalysis, electrochemistry, and medicinal chemistry.

properties

Product Name

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

2,4-dichloro-N,N,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-6-4-9(8(11)5-7(6)10)15(13,14)12(2)3/h4-5H,1-3H3

InChI Key

MQFHHOLPHDXPFY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.